6-Amino-5-iodonicotinonitrile
CAS No.: 1187322-51-5
Cat. No.: VC3383192
Molecular Formula: C6H4IN3
Molecular Weight: 245.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1187322-51-5 |
---|---|
Molecular Formula | C6H4IN3 |
Molecular Weight | 245.02 g/mol |
IUPAC Name | 6-amino-5-iodopyridine-3-carbonitrile |
Standard InChI | InChI=1S/C6H4IN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10) |
Standard InChI Key | BIUIDXQBQCDCIX-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1I)N)C#N |
Canonical SMILES | C1=C(C=NC(=C1I)N)C#N |
Introduction
Chemical Identity and Physical Properties
6-Amino-5-iodonicotinonitrile (CAS Number: 1187322-51-5) is characterized by its molecular formula C6H4IN3 and molecular weight of 245.02 g/mol. Structurally, it belongs to the class of pyridine derivatives, specifically a nicotinonitrile derivative, distinguished by an amino group at the 6th position and an iodine atom at the 5th position of the pyridine ring with a cyano group at the 3-position .
The compound's IUPAC name is 6-amino-5-iodopyridine-3-carbonitrile, which accurately describes its structure with the functional groups positioned on the pyridine backbone. Its structure combines several reactive functional groups that contribute to its synthetic utility, including the amino group, iodine substituent, and nitrile functionality.
Property | Value/Description |
---|---|
Molecular Formula | C6H4IN3 |
Molecular Weight | 245.02 g/mol |
CAS Number | 1187322-51-5 |
Physical State | Solid |
Recommended Storage | Room temperature |
Purity (Commercial) | >98.00% |
For research applications, it is recommended to prepare stock solutions according to the compound's solubility profile and store them appropriately to avoid degradation. For short-term storage (within 1 month), -20°C is sufficient, while long-term storage (up to 6 months) requires -80°C conditions to maintain stability .
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of 6-Amino-5-iodonicotinonitrile, each with distinct advantages depending on the scale and application requirements. The synthesis typically involves selective iodination of the appropriate pyridine precursor.
Silver Trifluoroacetate Method
This method utilizes 6-amino-3-pyridinecarbonitrile as the starting material, which undergoes iodination through a reaction with silver trifluoroacetate and iodine. The reaction proceeds under reflux conditions in 1,2-dichloroethane, requiring approximately 5 hours for the initial step with silver trifluoroacetate, followed by an additional 18 hours after iodine addition .
Copper(I) Iodide Method
An alternative approach employs copper(I) iodide to facilitate halogen exchange reactions, yielding the desired iodinated derivative. This method may offer advantages in certain contexts, particularly for scale-up purposes .
Modern Coupling Methods
Recent advances in organic synthesis have introduced more efficient coupling reagents that could potentially improve the synthesis of compounds similar to 6-Amino-5-iodonicotinonitrile. For instance, COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) has been used as a non-hazardous coupling reagent for related compounds, offering improved reaction times and yields .
Synthetic Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
---|---|---|---|---|
Silver Trifluoroacetate | 6-Amino-3-pyridinecarbonitrile, AgTFA, I2 | Reflux in DCE, 5h + 18h | Established methodology | Extended reaction time |
Copper(I) Iodide | Precursor compound, CuI | Halogen exchange conditions | Potential for scale-up | Specific conditions required |
Modern Coupling | COMU and related reagents | Mild conditions, shorter times | Faster reaction, higher yields | May require optimization |
The choice of synthetic method depends on factors such as available starting materials, scale requirements, and laboratory capabilities. The development of more efficient synthetic routes continues to be an area of active research.
Reactivity and Chemical Behavior
The reactivity of 6-Amino-5-iodonicotinonitrile is largely determined by its functional groups, each contributing distinct chemical properties that can be exploited in various transformations.
Substitution Reactions
The iodine substituent at the 5-position makes the compound particularly suitable for halogen exchange reactions. These transformations typically employ reagents such as sodium iodide and copper(I) iodide in appropriate solvents like dioxane. The products of such reactions are primarily iodinated derivatives of nicotinonitrile with various substitution patterns .
Applications in Medicinal Chemistry and Research
6-Amino-5-iodonicotinonitrile has emerged as a valuable compound in several research areas, particularly in medicinal chemistry and synthetic organic chemistry.
Pharmaceutical Development
The compound serves as an efficient synthetic intermediate in the production of various pharmaceutical compounds. The presence of the amino and nitrile groups enhances its potential as a precursor in the synthesis of biologically active molecules. Research indicates that derivatives of this compound may exhibit anti-cancer, anti-inflammatory, and anti-microbial properties due to their ability to interact with biological targets .
Studies suggest that modifications to the nitrile group can influence the compound's affinity for certain receptors or enzymes, thereby enhancing its pharmacological profile. This makes 6-Amino-5-iodonicotinonitrile a promising starting point for the development of novel therapeutic agents.
Synthetic Applications
In synthetic organic chemistry, 6-Amino-5-iodonicotinonitrile is utilized in the synthesis of functionalized materials. Its reactivity enables the formation of complex structures through various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it valuable in creating novel materials with specific properties for applications in electronics and photonics .
Biological Research Tools
The compound has potential applications in proteomics research for studying protein interactions and modifications. Its ability to interact with various enzymes can provide insights into cellular pathways and mechanisms of action relevant to disease processes. Such interactions are crucial for understanding potential therapeutic applications and mechanisms .
Structure-Activity Relationships and Comparative Analysis
Understanding the relationship between the structure of 6-Amino-5-iodonicotinonitrile and its biological activity provides valuable insights for designing derivatives with enhanced properties.
Comparison with Structural Analogs
The structural features of 6-Amino-5-iodonicotinonitrile can be contrasted with similar compounds to understand the impact of specific functional groups on reactivity and biological activity.
Compound | Structural Features | Unique Aspects | Comparative Biological Activity |
---|---|---|---|
6-Amino-5-iodonicotinonitrile | Amino group, iodine atom, nitrile group | Combined functionality enhances synthetic utility | Potential anticancer, antimicrobial activities |
5-Iodonicotinonitrile | Iodine atom, nitrile group, no amino group | Less potential for hydrogen bonding | Lower biological activity compared to amino derivative |
6-Amino-3-pyridinecarbonitrile | Amino group, nitrile group, no iodine | Precursor compound, higher polarity | Limited direct biological studies |
6-Amino-5-bromonicotinonitrile | Bromine instead of iodine | Different halogen electronegativity and size | Similar antimicrobial and anticancer properties |
This comparative analysis highlights how structural modifications affect the properties and potential applications of these compounds. The presence of the amino group in 6-Amino-5-iodonicotinonitrile, for instance, likely enhances its ability to form hydrogen bonds with biological targets, potentially increasing its biological activity compared to derivatives lacking this functional group .
Future Research Directions
The exploration of 6-Amino-5-iodonicotinonitrile and its derivatives represents an active area of research with several promising avenues for further investigation.
Synthetic Methodology Development
Future research could focus on developing more efficient and environmentally friendly synthetic routes for 6-Amino-5-iodonicotinonitrile. This might include exploring greener solvents, catalyst systems, or novel coupling reagents that could improve yields and reduce reaction times. The application of modern synthetic methodologies, such as those employing COMU or similar coupling reagents, could potentially enhance the accessibility of this compound and its derivatives .
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship (SAR) studies would be valuable to systematically understand how modifications to the 6-Amino-5-iodonicotinonitrile scaffold affect biological activity. This could involve synthesizing libraries of derivatives with variations at different positions and evaluating their biological properties against relevant targets or disease models.
Mechanistic Investigations
In-depth studies to elucidate the precise mechanisms of action for the biological activities attributed to 6-Amino-5-iodonicotinonitrile would significantly advance our understanding of this compound. This might involve techniques such as protein crystallography to visualize binding interactions, cellular assays to monitor pathway modulation, and in vivo studies to assess efficacy and safety profiles.
Applications in Materials Science
The potential applications of 6-Amino-5-iodonicotinonitrile in materials science, particularly in electronics and photonics, merit further exploration. The compound's unique structure and reactivity could be leveraged to develop novel materials with desirable properties, such as enhanced conductivity or photosensitivity.
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